molecular formula C16H25NO3S B12606798 4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine CAS No. 647037-03-4

4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine

Cat. No.: B12606798
CAS No.: 647037-03-4
M. Wt: 311.4 g/mol
InChI Key: LEAMCDKBACGLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a methoxy-methyl group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenylmethanol with piperidine in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(2,5-Dimethylphenyl)methoxy]methyl}-4-(methanesulfonyl)piperazine
  • 4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methylsulfonyl)pyrrolidine

Uniqueness

4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a methanesulfonyl group and a methoxy-methyl group attached to a dimethylphenyl moiety sets it apart from other similar compounds .

Properties

CAS No.

647037-03-4

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

4-[(2,5-dimethylphenyl)methoxymethyl]-1-methylsulfonylpiperidine

InChI

InChI=1S/C16H25NO3S/c1-13-4-5-14(2)16(10-13)12-20-11-15-6-8-17(9-7-15)21(3,18)19/h4-5,10,15H,6-9,11-12H2,1-3H3

InChI Key

LEAMCDKBACGLLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COCC2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.